

# Trimethyl orthovalerate CAS number 13820-09-2

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## Compound of Interest

Compound Name: Trimethyl orthovalerate

Cat. No.: B104153

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An In-depth Technical Guide to **Trimethyl Orthovalerate** (CAS 13820-09-2)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Trimethyl orthovalerate**, also known by its IUPAC name 1,1,1-trimethoxypentane, is an organic compound classified as an orthoester. With the CAS number 13820-09-2, this colorless liquid possesses a characteristic fruity odor and serves as a versatile and critical intermediate in various fields of chemical synthesis. In the pharmaceutical industry, it is a key building block for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the functionalization of steroidal derivatives like corticosteroids.[1] Its utility also extends to the agrochemical sector as a precursor for crop protection agents and in the synthesis of diverse heterocyclic compounds.[2]

This guide provides a comprehensive technical overview of **trimethyl orthovalerate**, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant mechanistic and signaling pathway diagrams to support advanced research and development.

## Chemical and Physical Properties

**Trimethyl orthovalerate** is a stable, moisture-sensitive, and flammable liquid.[3][4] It is soluble in most organic solvents but has limited solubility in water. Its key properties are summarized in the tables below for easy reference.

**Table 2.1: General and Physical Properties**

Property	Value	Source(s)
CAS Number	13820-09-2	[5]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O <sub>3</sub>	
Molecular Weight	162.23 g/mol	[5]
Appearance	Colorless liquid	
Boiling Point	164-166 °C (at 760 mmHg)	[1]
Density	0.941 g/mL (at 25 °C)	[1]
Refractive Index (n <sub>20</sub> /D)	1.410	[1]
Flash Point	42 °C (107.6 °F) - closed cup	[1]

**Table 2.2: Spectroscopic Data (Predicted and Experimental)**

Spectrum Type	Key Peaks / Shifts	Putative Assignment	Source(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	~3.15 ppm (s, 9H)~1.55 ppm (t, 2H)~1.35 ppm (m, 4H)~0.90 ppm (t, 3H)	3 x -OCH <sub>3</sub> -C(O) <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> --CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>3</sub>	[6]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	~113.0 ppm~49.0 ppm~36.0 ppm~25.0 ppm~22.5 ppm~14.0 ppm	C(OCH <sub>3</sub> ) <sub>3</sub> -OCH <sub>3</sub> CH <sub>2</sub> -C(OCH <sub>3</sub> ) <sub>3</sub> CH <sub>2</sub> -CH <sub>2</sub> -C(O) <sub>3</sub> CH <sub>2</sub> -CH <sub>3</sub> -CH <sub>3</sub>	[7][8]
IR (Neat, cm <sup>-1</sup> )	2955-2850 (s)1465 (m)1150-1050 (s)	C-H stretch (alkyl)C-H bend (alkyl)C-O stretch (orthoester)	[5][9]
Mass Spec. (EI, m/z)	101 (base peak)7455	[M - •C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> [C <sub>3</sub> H <sub>6</sub> O <sub>2</sub> ] <sup>+</sup> •[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	[5]

## Experimental Protocols

Detailed methodologies for the synthesis of **trimethyl orthovalerate** and its application in significant chemical transformations are provided below.

### Synthesis via Pinner Reaction

The Pinner reaction is the most common method for preparing orthoesters from nitriles. The following is a solvent-free protocol adapted from Noè, Perosa, and Selva (2013).<sup>[1][4]</sup>

Reaction:  $R-C\equiv N + 3 CH_3OH + HCl \rightarrow R-C(OCH_3)_3 + NH_4Cl$  (where  $R = CH_3(CH_2)_3-$ )

Materials:

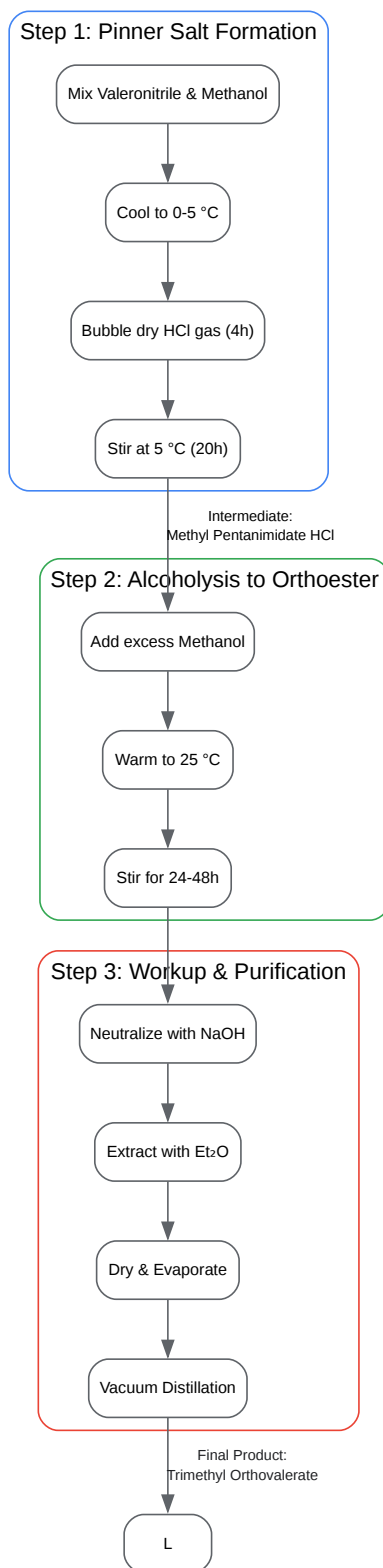
- Valeronitrile (butyl cyanide)
- Methanol (anhydrous)
- Hydrogen chloride (gas)
- Nitrogen (gas)
- Sodium hydroxide solution (for neutralization)
- Diethyl ether (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place valeronitrile (1.0 eq) and anhydrous methanol (3.0 eq).
- Flush the system with dry nitrogen.
- Cool the reaction mixture to 0-5 °C using an ice bath.
- Slowly bubble dry hydrogen chloride gas (3.0 eq) through the stirred solution over approximately 4 hours, ensuring the temperature remains below 5 °C.

- After the addition of HCl, allow the mixture to stir at 5 °C for an additional 20 hours. A white precipitate of the intermediate Pinner salt (methyl pentanimidate hydrochloride) will form.
- Add an excess of anhydrous methanol (e.g., 5 molar equivalents) to the mixture.
- Warm the reaction to room temperature (approx. 25 °C) and stir for 24-48 hours to facilitate the alcoholysis of the Pinner salt to the final orthoester product.
- Cool the mixture and neutralize the excess acid by slowly adding a chilled aqueous solution of sodium hydroxide.
- Extract the product with diethyl ether (3x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the resulting pale yellow liquid by vacuum distillation to yield **trimethyl orthovalerate** (reported yields for similar aliphatic orthoesters are ~58%).[\[1\]](#)

## Workflow for Pinner Synthesis of Trimethyl Orthovalerate

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Caption: Pinner Synthesis Workflow.

## Application in Corticosteroid Synthesis: Preparation of Betamethasone 17-Valerate

**Trimethyl orthovalerate** is used to selectively esterify the 17-hydroxyl group of corticosteroids. The following protocol is adapted from patent CN102659887B.[[10](#)]

Materials:

- Betamethasone
- **Trimethyl orthovalerate**
- Tetrahydrofuran (THF, anhydrous)
- p-Toluenesulfonic acid (catalyst)
- Sulfuric acid aqueous solution (e.g., 10%)
- Pyridine
- Sodium chloride solution (aqueous)
- Methanol, Water, Glacial Acetic Acid (for crystallization)

Procedure:

- Under a nitrogen atmosphere, dissolve betamethasone (1.0 eq) in anhydrous THF in a suitable reaction vessel.
- Add p-toluenesulfonic acid (catalytic amount) followed by **trimethyl orthovalerate**.
- Stir the reaction mixture at 20-25 °C for 30-45 minutes. The reaction proceeds through a cyclic orthoester intermediate.
- To hydrolyze the intermediate to the final ester, add a 10% aqueous sulfuric acid solution to the reaction mixture. Continue stirring at 20-25 °C for another 20-30 minutes.
- Add pyridine to the reaction solution to neutralize the acid and stir for 20-40 minutes.

- Add aqueous sodium chloride solution and warm the mixture to 30-35 °C.
- Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.
- Concentrate the organic layer under reduced pressure to obtain an oily residue.
- To the residue, add a mixture of anhydrous methanol, water, and glacial acetic acid. Heat until the oil dissolves completely.
- Cool the solution to 15-20 °C and stir to induce crystallization.
- Collect the solid product by suction filtration and wash the filter cake with aqueous methanol.
- Dry the product to obtain crude betamethasone 17-valerate, which can be further purified by recrystallization.

## Representative Maitland-Japp Reaction

The Maitland-Japp reaction is a classic method for synthesizing dihydropyran-4-ones.<sup>[3]</sup> This representative protocol uses an orthoester, a  $\beta$ -ketoester, and an aldehyde. Modern modifications often use microwave heating to improve yields and reduce reaction times.<sup>[3]</sup>

Materials:

- An aldehyde (e.g., Benzaldehyde, 1.0 eq)
- A  $\beta$ -ketoester (e.g., Ethyl acetoacetate, 1.0 eq)
- **Trimethyl orthovalerate** (2.0 eq)
- Acetic anhydride
- Toluene (dry)

Procedure:

- In a microwave reaction vial, combine the aldehyde,  $\beta$ -ketoester, **trimethyl orthovalerate**, and a small amount of acetic anhydride in dry toluene.

- Seal the vial and place it in a microwave reactor.
- Heat the mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired dihydropyran-4-one product.

## Reaction Mechanisms and Biological Pathways

Visualizations of key reaction mechanisms and a relevant biological signaling pathway are provided below using the DOT language.

### Mechanism of the Pinner Reaction

The Pinner reaction proceeds in two main stages: formation of the Pinner salt (an imidate salt) followed by alcoholysis to form the orthoester.

Caption: Pinner Reaction Mechanism.

### Mechanism of the Maitland-Japp Reaction

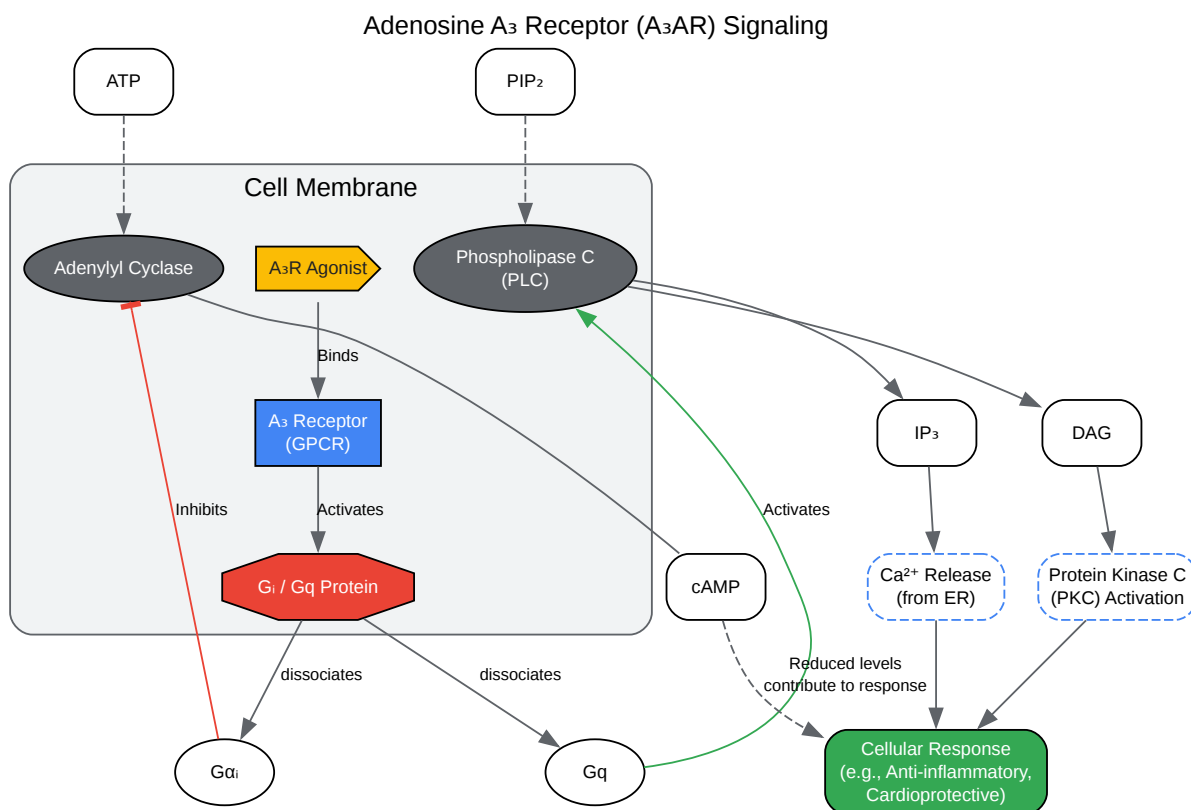
This reaction involves an initial aldol-type condensation followed by an intramolecular oxy-Michael cyclization, facilitated by the orthoester which acts as a carbonyl equivalent after initial reaction.

Caption: Maitland-Japp Reaction Mechanism.

### Adenosine A<sub>3</sub> Receptor Signaling Pathway

**Trimethyl orthovalerate** is a precursor in the synthesis of ligands for the Adenosine A<sub>3</sub> Receptor (A<sub>3</sub>AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation and cardioprotection.[\[1\]](#)[\[5\]](#)[\[11\]](#)





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Caption: A<sub>3</sub>AR Signaling Pathway.

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